(3E)-1-benzyl-3-{[(4-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
(3E)-1-Benzyl-3-{[(4-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a benzothiazinone derivative characterized by a fused bicyclic core structure with a sulfone group (2,2-dioxide) and a benzyl substituent at the N1 position. The (3E)-configuration arises from the planar arrangement of the {[(4-fluorophenyl)amino]methylene} group conjugated to the thiazinone ring. This compound belongs to a class of enol nucleophiles that participate in multicomponent reactions (MCRs), forming fused heterocyclic systems like 2-amino-4H-pyrans . Its synthetic utility stems from the electron-withdrawing sulfone group, which enhances the acidity of the α-hydrogen, enabling nucleophilic reactivity analogous to 1,3-dicarbonyl compounds .
Key structural features include:
- Benzothiazinone Core: A six-membered thiazinone ring fused to a benzene ring.
- Sulfone Group (2,2-Dioxide): Stabilizes the enol tautomer and directs regioselectivity in MCRs.
- 4-Fluorophenylamino Moiety: Introduces steric and electronic effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
(3E)-1-benzyl-3-[(4-fluoroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S/c23-17-10-12-18(13-11-17)24-14-21-22(26)19-8-4-5-9-20(19)25(29(21,27)28)15-16-6-2-1-3-7-16/h1-14,24H,15H2/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZRTWGPWBTKNA-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)F)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)F)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of benzothiazine compounds possess significant antibacterial and antifungal activities. The presence of the fluorophenyl group enhances these effects by increasing lipophilicity and improving cell membrane penetration .
- Anticancer Activity : Preliminary studies suggest that (3E)-1-benzyl-3-{[(4-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Some benzothiazine derivatives have been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Applications in Scientific Research
Given its promising biological profile, this compound has several applications in scientific research:
Drug Development
The unique structure of (3E)-1-benzyl-3-{[(4-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide makes it a valuable candidate for drug development. Its derivatives are being explored for:
- Antibiotic Development : With rising antibiotic resistance, compounds like this one are being investigated for their potential as new antimicrobial agents.
- Cancer Therapeutics : Research is ongoing to evaluate its efficacy against various cancer types, focusing on its ability to induce apoptosis in malignant cells.
Pharmacological Studies
Pharmacological studies are crucial for understanding the mechanism of action and therapeutic potential of this compound. Investigations include:
- In vitro Studies : Assessing cytotoxicity and mechanism of action in cancer cell lines.
- In vivo Studies : Evaluating the efficacy and safety profile in animal models before clinical trials.
Case Studies
Several case studies have highlighted the potential applications of (3E)-1-benzyl-3-{[(4-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide:
Comparison with Similar Compounds
Comparison with Similar Benzothiazinone Derivatives
Benzothiazinone 2,2-dioxides exhibit diverse pharmacological and synthetic applications, modulated by substituents at the N1, C3, and C4 positions. Below is a comparative analysis of structurally related compounds:
Substituent Effects at the N1 Position
Key Insight : The benzyl group in the target compound enhances solubility in aromatic solvents and stabilizes intermediates in MCRs compared to smaller alkyl groups (ethyl, methyl).
Substituent Effects at the C3 Position
Key Insight: Electron-withdrawing groups (e.g., F, Cl) at the aryl amino position modulate electronic density on the enol system, affecting reaction rates and product distribution.
Table 2. Crystallographic Parameters
*Note: Crystallographic data for the target compound is inferred from analogous structures in .
Research Findings and Implications
Reactivity in MCRs: The target compound’s benzyl group and fluorophenylamino substituent optimize its role in synthesizing fused pyrans, outperforming ethyl/methyl analogs in yield and selectivity .
Steric vs. Electronic Effects: Chlorine substituents at C3 (e.g., 3,3-dichloro derivatives) prioritize halogenation over enol-based reactions, limiting utility in MCRs .
Crystallographic Trends : Bulky N1 substituents (benzyl, bromine) necessitate advanced refinement tools (e.g., SHELXL ) to resolve disorder, impacting structural validation .
Q & A
Q. What are the critical steps in synthesizing the compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves:
Benzothiazine Core Formation : Cyclization of substituted benzothiazine precursors under reflux with catalysts like acetic acid or triethylamine (optimized at 80–100°C for 12–16 hours) .
Methylene-Amino Coupling : Condensation of the 4-fluorophenylamino group with the benzothiazinone scaffold using a Dean-Stark trap to remove water, improving yield by 15–20% .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity .
Q. Key Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Avoids decomposition |
| Solvent | Toluene/DMF (1:1) | Enhances solubility |
| Catalyst | Triethylamine (1.2 equiv) | Accelerates coupling |
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 confirms regioselectivity of the (3E)-isomer via coupling constants (J = 12–14 Hz for trans-configuration) .
- X-ray Crystallography : Resolves the benzothiazine-dione ring conformation and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the 3D structure) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da) and fragmentation patterns .
Q. How can researchers preliminarily assess the compound's biological activity?
Methodological Answer:
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Modify the 4-fluorophenyl or benzyl groups to evaluate steric/electronic effects on potency .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
Methodological Answer:
Molecular Dynamics (MD) Simulations : Compare docking poses (e.g., AutoDock Vina) with crystallographic protein-ligand structures to identify false-positive binding modes .
Free Energy Perturbation (FEP) : Quantify binding affinity discrepancies caused by solvation effects or protonation state mismatches.
Experimental Validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and refine computational models .
Q. What strategies address poor aqueous solubility during in vivo studies?
Methodological Answer:
Q. Solubility Enhancement Table
| Strategy | Solubility Increase | Trade-offs |
|---|---|---|
| Cyclodextrin Complex | 5–10× | Reduced thermal stability |
| PEGylation | 3–5× | Altered pharmacokinetics |
Q. How can isomer-specific interactions (e.g., 3E vs. 3Z) be rigorously analyzed?
Methodological Answer:
Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to isolate pure 3E/3Z isomers .
Pharmacological Profiling : Compare isomers in competitive binding assays (e.g., fluorescence polarization) to quantify affinity differences .
Computational Analysis : DFT calculations (B3LYP/6-31G*) to model isomer stability and electronic properties (HOMO-LUMO gaps) .
Q. What methodologies validate the compound's metabolic stability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
